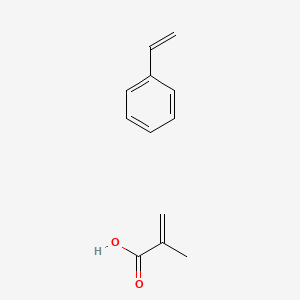
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole
Descripción general
Descripción
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is known for its unique structure, consisting of two pyrazole rings connected by a single bond, with four methyl groups attached at the 3 and 5 positions of each pyrazole ring. This compound is often used as a ligand in coordination chemistry and has various applications in scientific research and industry .
Métodos De Preparación
The synthesis of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole typically involves the reaction of pyridine with methyl propiolate, followed by an amination reaction to yield the desired product . The reaction conditions usually require a solvent such as ethanol or dimethylformamide and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the metal complex and the biological system being studied .
Comparación Con Compuestos Similares
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole can be compared with other similar compounds, such as:
4,4’-Bi-1H-pyrazole, 3,3’,5,5’-tetramethyl-: This compound shares a similar structure but may have different reactivity and applications.
1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole (DATNBP-2): This compound is an energetic material with high thermal stability and density, used in high-energy-density materials.
2,2’-diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole (DATNBP-1): Another energetic material with similar applications to DATNBP-2 but different thermal properties.
The uniqueness of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole lies in its specific methylation pattern, which influences its chemical reactivity and coordination behavior .
Propiedades
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPUVHTLAXDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=C(NN=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353528 | |
| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4054-67-5 | |
| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole in the development of new materials?
A1: The research highlights the use of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand in the creation of coordination networks with potential applications as ultramicroporous materials []. These materials are of significant interest due to their potential in gas separation and storage. The study demonstrates that the ligand's structure, specifically its length and steric effects, plays a crucial role in preventing interpenetration between networks. This characteristic is vital for generating internal voids within the material, which are essential for gas adsorption. []
Q2: How does the choice of 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand impact the properties of the resulting coordination network?
A2: The research demonstrates that using 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole as a ligand, in conjunction with copper and dichromate ions, results in the formation of a unique coordination network []. This network exhibits ultramicroporous characteristics, largely attributed to the ligand's structural properties. The methyl substituents on the bipyrazole rings introduce steric hindrance, effectively preventing the interpenetration of networks and leading to the formation of internal voids. These voids are crucial for gas sorption, as demonstrated by the material's ability to adsorb CO2 and N2 []. This finding highlights the significant role of ligand design in tailoring the properties of coordination networks for specific applications, such as gas separation and storage.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)













